![molecular formula C16H22N6O2 B13357605 N-(6-methoxypyridin-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13357605.png)
N-(6-methoxypyridin-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a pyridine ring substituted with a methoxy group and a tetraazole ring attached to a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the pyridine and cyclohexyl intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with a methoxy group through electrophilic aromatic substitution.
Cyclohexyl Intermediate Preparation: The cyclohexyl group is synthesized and functionalized with a tetraazole ring.
Coupling Reaction: The pyridine and cyclohexyl intermediates are coupled using a suitable coupling agent under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of 6-hydroxy-3-pyridinyl derivatives.
Reduction: Formation of 3-piperidinyl derivatives.
Substitution: Formation of 6-halogenated-3-pyridinyl derivatives.
Applications De Recherche Scientifique
N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- 1-(6-Methoxy-3-pyridinyl)-1-butanone
Uniqueness
N-(6-methoxy-3-pyridinyl)-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetraazole ring and methoxy-substituted pyridine ring make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C16H22N6O2 |
|---|---|
Poids moléculaire |
330.38 g/mol |
Nom IUPAC |
N-(6-methoxypyridin-3-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H22N6O2/c1-24-15-6-5-13(10-17-15)19-14(23)9-16(7-3-2-4-8-16)11-22-12-18-20-21-22/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,19,23) |
Clé InChI |
AEIIBELFEKBHTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357523.png)
![3-(1-Methyl-3-phenylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13357528.png)
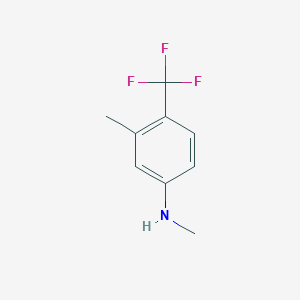
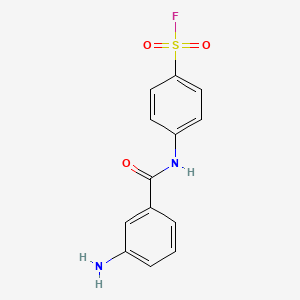
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B13357544.png)
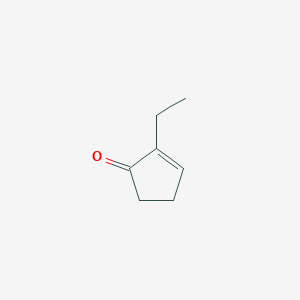
![(4-Hydroxy-5-methoxypyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B13357552.png)
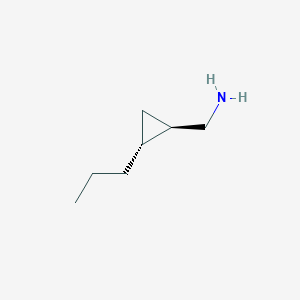
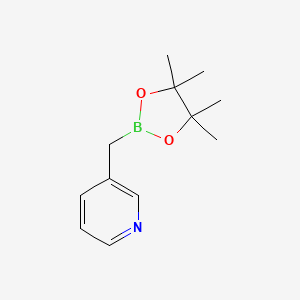
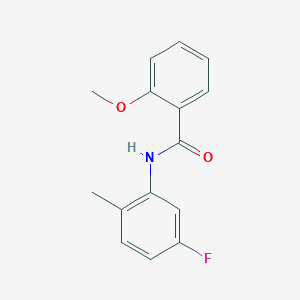
![methyl 2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylate](/img/structure/B13357561.png)
![1-methyl-N-[2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)ethyl]-1H-indole-2-carboxamide](/img/structure/B13357570.png)

![6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13357576.png)
